molecular formula C16H19BrN6 B3017295 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine CAS No. 2380071-28-1

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine

Cat. No.: B3017295
CAS No.: 2380071-28-1
M. Wt: 375.274
InChI Key: RHVUJIRKRFRHLL-UHFFFAOYSA-N
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Description

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclobutyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine and piperazine intermediates. One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with piperazine under basic conditions . The cyclobutyl group can be introduced through a subsequent cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is unique due to its combination of a bromopyrimidine moiety with a piperazine ring and a cyclobutyl-substituted pyrimidine. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVUJIRKRFRHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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